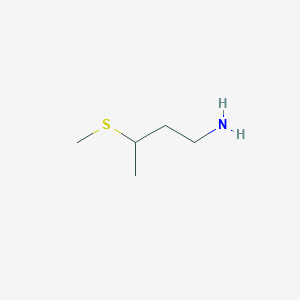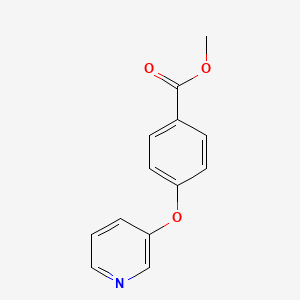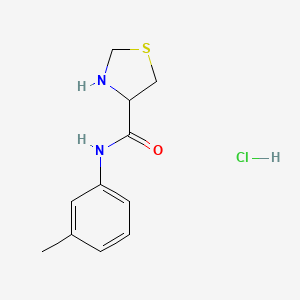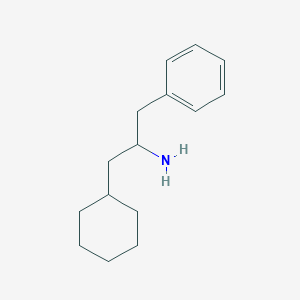![molecular formula C9H7F3N4 B1421030 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1240526-22-0](/img/structure/B1421030.png)
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline
Vue d'ensemble
Description
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a versatile organic compound with wide-ranging applications in scientific research and industrial settings . It is derived from aniline, a compound found naturally in various substances .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the synthesis of 4-(trialkylmethyl)anilines . The intermediate was formed by a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula CF3C6H4NH2 . Its molecular weight is 161.12 .Chemical Reactions Analysis
This compound has been used as a synthetic building block . It has been involved in various chemical reactions, including the synthesis of 4-(trialkylmethyl)anilines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.483 , a boiling point of 83 °C , and a density of 1.283 g/mL at 25 °C .Applications De Recherche Scientifique
Photoluminescent Copper(I) Complexes
- Application : 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline has been used in the synthesis of photoluminescent copper(I) complexes. These complexes exhibit long-lived photoluminescence in different states, including solid, frozen glass, and fluid solutions, with colors ranging from yellow to red-orange【Manbeck, Brennessel, & Eisenberg (2011)】(source).
Electropolymer as a Building Block
- Application : A 4-azidoaniline-based electropolymer, closely related to this compound, has been explored as a building block for functionalizing conductive surfaces. This electropolymer has been used to anchor ferrocene moieties on glassy carbon surfaces, demonstrating the compound's utility in electrochemical applications【Coates et al. (2012)】(source).
Synthesis of Antimicrobial Agents
- Application : this compound has been utilized in the synthesis of new 1,2,3-triazolyl pyrazole derivatives. These compounds show potential as antimicrobial agents, with some exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities【Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla (2016)】(source).
Synthesis of Fluorinated 1,2,3-Triazoles
- Application : The compound has been used in the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles. This methodology provided highly regioselective products, demonstrating the compound's versatility in organic synthesis and potential in developing new chemical entities【Shen, Han, Huang, Chen, & Guo (2015)】(source).
Development of Energetic Materials
- Application : this compound has been incorporated into the synthesis of dense stable energetic materials. The derivatives of this compound, especially when fluorinated, have shown promise as components in high-energy materials due to their thermal stability and insensitivity to impact【Garg & Shreeve (2011)】(source).
Safety and Hazards
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Analyse Biochimique
Biochemical Properties
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a catalyst in the synthesis of other compounds, participating in covalent bond formation and contributing to the creation of coordination complexes . Additionally, it functions as a nucleophile, engaging in interactions that are essential for biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in the expression of specific genes, thereby affecting cellular behavior and function . Moreover, it has been observed to impact cell signaling pathways, which are critical for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound’s stability and degradation can impact its effectiveness in biochemical assays. It has been noted that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation . Long-term studies have also revealed that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . At high doses, the compound can induce toxic effects, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function . Additionally, its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its effectiveness and potential toxicity . Understanding the transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its appropriate subcellular locations . These localization patterns are important for understanding how the compound interacts with cellular machinery and influences cellular processes .
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)triazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHUEPKVZUTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)

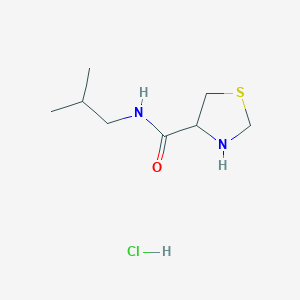
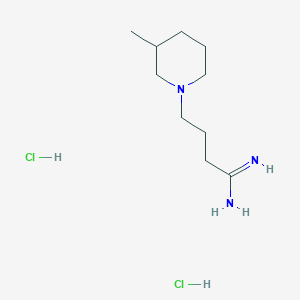

![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
